molecular formula C13H17N3O4S B2450390 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea CAS No. 2320681-96-5

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2450390
CAS RN: 2320681-96-5
M. Wt: 311.36
InChI Key: ZRYCDDDNWITBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea, also known as TDPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of urea derivatives, including compounds structurally related to "1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea," have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were designed to optimize the spacer length linking pharmacophoric moieties, demonstrating that a flexible spacer is compatible with high inhibitory activities. The optimal chain length allows efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites, highlighting the importance of structural flexibility in drug design (Vidaluc et al., 1995).

Antimicrobial and Anticancer Activities

Compounds derived from thiophene and urea have been synthesized and assessed for their antimicrobial and anticancer activities. These studies involve the creation of novel pyridine and naphthyridine derivatives, demonstrating the potential of such compounds in developing treatments for various diseases. The synthesis approach often involves the dimerization of malononitriles followed by reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, indicating a versatile synthetic route for creating biologically active compounds (Abdelrazek et al., 2010).

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c17-11-3-4-12(18)16(11)6-8-20-7-5-14-13(19)15-10-2-1-9-21-10/h1-2,9H,3-8H2,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCDDDNWITBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.